(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13477758
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21ClN2O |
|---|---|
| Molecular Weight | 268.78 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | GKKXDNNNARVFPV-ZDUSSCGKSA-N |
| Isomeric SMILES | CCN(CC1=CC=C(C=C1)Cl)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1=CC=C(C=C1)Cl)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)Cl)C(=O)C(C(C)C)N |
Introduction
Synthesis
The synthesis of compounds similar to (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves the reaction of commercially available starting materials such as 4-chlorobenzyl chloride and 3-methylbutyric acid derivatives. The introduction of an ethyl group would require additional steps, potentially involving alkylation reactions.
Chemical Reactions and Applications
-
Chemical Reactions: These compounds can undergo various chemical reactions, including oxidation and substitution reactions, depending on the reagents and conditions used.
-
Applications: The compound's structure allows it to interact with specific molecular targets, such as enzymes or receptors, which can modulate biological pathways. This makes it a valuable asset in medicinal chemistry research.
Research Findings and Potential Uses
While specific research findings for (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide are not available, compounds with similar structures are being explored for their potential therapeutic applications. The versatility of these molecules in organic synthesis and their potential biological activities make them significant in drug development.
Data Tables
Given the lack of specific data for (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide, we can create a hypothetical table based on similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical Properties |
|---|---|---|---|
| (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide | C12H16ClN2O | 229.72 | Not extensively documented |
| (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide | C14H21FN2O | 252.33 | Not extensively documented |
| Hypothetical (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide | C16H24ClN2O | 294.83 | Not documented |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume